1S/C9H12N2O2/c1-11-9(12)6-3-4-8(13-2)7(10)5-6/h3-5H,10H2,1-2H3,(H,11,12)
. This indicates that the compound has 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .
The synthesis of 4-((4-(cyclopentyloxy)-5-(2-methylbenzo[d]oxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxy-N-methylbenzamide is detailed in the paper "Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymp" []. The paper describes an extensive optimization process of an indole-based EZH2 inhibitor series that ultimately yielded this compound, designated as CPI-1205.
The paper by [] describes a co-crystal structure of the inhibitor series, including 4-((4-(cyclopentyloxy)-5-(2-methylbenzo[d]oxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxy-N-methylbenzamide, bound to the human PRC2 complex. This structural information is valuable in understanding the specific interactions between the inhibitor and the target enzyme, providing insights into its mechanism of action.
4-((4-(cyclopentyloxy)-5-(2-methylbenzo[d]oxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxy-N-methylbenzamide functions as a potent and selective inhibitor of EZH2 []. EZH2 is responsible for catalyzing the methylation of lysine 27 on histone 3, a modification linked to transcriptional repression. By inhibiting EZH2, this compound can interfere with this epigenetic modification, potentially leading to the reactivation of silenced genes. This mechanism is particularly relevant in cancer, where EZH2 is often dysregulated, contributing to tumor development and progression.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: